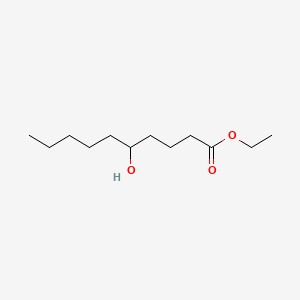

Ethyl 5-hydroxydecanoate

Description

Propriétés

IUPAC Name |

ethyl 5-hydroxydecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-3-5-6-8-11(13)9-7-10-12(14)15-4-2/h11,13H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHPHZPSKLWKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60997023 | |

| Record name | Ethyl 5-hydroxydecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless clear liquid; Sweet fatty peach-like aroma | |

| Record name | Ethyl 5-hydroxydecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1940/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | Ethyl 5-hydroxydecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1940/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.945-0.956 (20°) | |

| Record name | Ethyl 5-hydroxydecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1940/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

75587-06-3 | |

| Record name | Ethyl 5-hydroxydecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075587063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-hydroxydecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanoic acid, 5-hydroxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-HYDROXYDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF7YX14403 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-hydroxydecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-hydroxydecanoate (B1195396) is a fatty acid ethyl ester characterized by a hydroxyl group at the C-5 position. While primarily utilized in the flavor and fragrance industry for its sweet, fatty, and peach-like aroma, its chemical structure suggests potential for further investigation in various scientific domains, including organic synthesis and materials science.[1][2] This technical guide provides a comprehensive overview of the known chemical and physical properties of Ethyl 5-hydroxydecanoate, compiled from publicly available data. It is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields. It is important to note that detailed experimental protocols for its synthesis, purification, and biological activity are not extensively documented in publicly accessible literature.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄O₃ | [1][3][4] |

| Molecular Weight | 216.32 g/mol | [1][3][4] |

| IUPAC Name | This compound | [1] |

| CAS Number | 75587-06-3 | [3] |

| Synonyms | 5-Hydroxydecanoic acid ethyl ester, Decanoic acid, 5-hydroxy-, ethyl ester | [1] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Physical Description | Colorless, clear liquid with a sweet, fatty, peach-like aroma. | [1] |

| Boiling Point | 280-299 °C at 760 mmHg | [2] |

| Melting Point | Data not available | |

| Density | 0.945 - 0.956 g/cm³ at 20 °C | [1] |

| Refractive Index | 1.442 - 1.452 at 20 °C | [1] |

| Solubility | Very slightly soluble in water; Soluble in ethanol. | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group protons (a quartet for the -OCH₂- and a triplet for the -CH₃), a multiplet for the proton on the carbon bearing the hydroxyl group (-CH(OH)-), and a series of overlapping multiplets for the methylene (B1212753) protons of the decanoate (B1226879) chain.

-

¹³C NMR: The carbon NMR spectrum would be expected to show a signal for the carbonyl carbon of the ester, a signal for the carbon attached to the hydroxyl group, signals for the two carbons of the ethyl group, and distinct signals for the carbons of the decanoate backbone.

Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound would likely show a molecular ion peak [M]⁺ at m/z 216. Key fragmentation patterns would be expected from the cleavage of the ester group, loss of water from the hydroxyl group, and fragmentation of the alkyl chain.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain based on the conducted searches. However, a general workflow for its synthesis and purification can be conceptualized based on standard organic chemistry principles.

Hypothetical Synthesis and Purification Workflow

The following diagram illustrates a plausible, though not experimentally verified, workflow for the synthesis and purification of this compound. This would likely involve the esterification of 5-hydroxydecanoic acid or the reduction of a corresponding keto-ester.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Its primary documented use is as a flavoring and fragrance agent.[1] The absence of this data represents a significant knowledge gap and an opportunity for future research.

A General Logical Framework for Investigating Biological Activity

For researchers interested in exploring the potential biological effects of this compound, a logical workflow for initial investigation is proposed below.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] Standard laboratory safety protocols should be followed, including working in a well-ventilated area and using appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.

Conclusion

This compound is a well-characterized compound in terms of its basic chemical and physical properties, primarily driven by its use in the flavor and fragrance industry. However, for the scientific research and drug development communities, there is a notable absence of detailed experimental protocols and, most significantly, a lack of data on its biological activities. This guide consolidates the available information to provide a solid foundation for any future research endeavors into this molecule, highlighting the areas where further investigation is warranted.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 5-hydroxydecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 5-hydroxydecanoate (B1195396), a significant flavor and fragrance agent. The information is curated for researchers, scientists, and professionals in drug development who require precise data for formulation, synthesis, and analytical endeavors. This document summarizes key quantitative data in a structured format, outlines detailed experimental protocols for property determination, and includes a visualization of a common synthetic pathway.

Core Physical and Chemical Properties

Ethyl 5-hydroxydecanoate is a colorless, clear liquid known for its characteristic sweet, fatty, and peach-like aroma.[1][2][3] It is identified by the CAS number 75587-06-3 and FEMA number 4444.[1][3][4]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Conditions | Source |

| Molecular Formula | C₁₂H₂₄O₃ | [1][2][3][4][5] | |

| Molecular Weight | 216.32 g/mol | [1][2][3][4] | |

| Boiling Point | 280 - 299 °C | @ 760 mmHg | [6] |

| 276 °C | (Estimated) | [4] | |

| Specific Gravity | 0.945 - 0.956 | @ 20 °C | [1][6][7] |

| Refractive Index | 1.442 - 1.452 | @ 20 °C | [1][6][7] |

| Flash Point | 80.10 °C | (TCC, Estimated) | [6] |

| 123.82 °C | (Estimated) | [4] | |

| Vapor Pressure | 0.0001 hPa | @ 20 °C (Estimated) | [4] |

| 0.0003 hPa | @ 25 °C (Estimated) | [4] | |

| logP (o/w) | 2.8 | [1][4] | |

| Solubility | Very slightly soluble in water; Soluble in ethanol (B145695) | [1][4][6] |

Experimental Protocols

While specific experimental records from bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for this compound are not publicly detailed, the following are generalized, standard laboratory protocols for determining the key physical properties listed above.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-reflux method is suitable.

-

Apparatus : Small test tube, magnetic stirrer, hot plate with stirring capability, thermometer, clamp, and a Pasteur pipette.

-

Procedure :

-

Approximately 0.5 mL of this compound is placed into a small test tube with a small magnetic stir bar.

-

The test tube is secured in a heating block on a hot plate stirrer.

-

A thermometer is clamped such that its bulb is positioned about 1 cm above the liquid's surface to measure the vapor temperature.

-

The sample is heated gently while stirring.

-

The boiling point is recorded when the liquid is observed to be gently boiling and a ring of condensing vapor (refluxing) is stable on the walls of the test tube at the level of the thermometer bulb. The temperature reading should be stable at this point.

-

Determination of Specific Gravity/Density (Pycnometer Method)

Specific gravity is the ratio of the density of a substance to the density of a reference substance; for liquids, this is typically water.

-

Apparatus : Pycnometer (a glass flask with a specific volume), analytical balance.

-

Procedure :

-

The mass of a clean, dry pycnometer is accurately measured (m₁).

-

The pycnometer is filled with distilled water and its mass is measured (m₂). The temperature of the water is recorded.

-

The pycnometer is emptied, dried, and then filled with this compound, and its mass is measured again (m₃).

-

The density (ρ) is calculated using the formula: ρ = (m₃ - m₁) / V, where the volume V is determined from the mass of the water (m₂ - m₁) and the known density of water at the recorded temperature. The specific gravity is the ratio of the density of the sample to the density of water.

-

Measurement of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a characteristic property.

-

Apparatus : Abbe refractometer, light source (e.g., sodium lamp), temperature-controlled water bath, dropper.

-

Procedure :

-

The refractometer is calibrated using a standard sample with a known refractive index, often distilled water. The prism surfaces are cleaned and dried.

-

A few drops of this compound are placed on the surface of the prism.

-

The prisms are closed and the instrument is adjusted to bring the boundary line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature is maintained at 20 °C using the water bath connected to the refractometer.

-

Assessment of Solubility

Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution.

-

Apparatus : Small test tubes, vortex mixer, graduated pipettes.

-

Procedure for Water Solubility :

-

A specific volume of distilled water (e.g., 1 mL) is placed in a test tube.

-

A small, measured amount of this compound (e.g., 10 µL) is added.

-

The tube is sealed and agitated vigorously using a vortex mixer for a set period.

-

The mixture is allowed to stand and is visually inspected for homogeneity or the presence of undissolved droplets. The substance is classified as very slightly soluble if only a small amount dissolves.

-

-

Procedure for Ethanol Solubility :

-

The same procedure is repeated using ethanol as the solvent. The complete miscibility indicates solubility.

-

Synthetic Pathway Visualization

This compound can be synthesized via Fischer esterification. This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol to an ester. In this case, 5-hydroxydecanoic acid reacts with ethanol in the presence of an acid catalyst.

Caption: Fischer esterification pathway for the synthesis of this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 7. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Molecular Structure of Ethyl 5-hydroxydecanoate

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of Ethyl 5-hydroxydecanoate (B1195396), a colorless liquid with a sweet, fatty, peach-like aroma.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and fragrance chemistry.

Chemical Identity and Molecular Structure

Ethyl 5-hydroxydecanoate is a fatty acid ester and a secondary alcohol. Its chemical structure consists of a ten-carbon aliphatic chain (decanoate) with a hydroxyl (-OH) group at the fifth carbon position and an ethyl ester group at the carboxyl end.

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 75587-06-3 | [1][2][3] |

| Molecular Formula | C₁₂H₂₄O₃ | [1][2][3] |

| IUPAC Name | This compound | [1] |

| SMILES | CCCCCC(CCCC(=O)OCC)O | [1][3] |

| InChI | InChI=1S/C12H24O3/c1-3-5-6-8-11(13)9-7-10-12(14)15-4-2/h11,13H,3-10H2,1-2H3 | [1] |

| InChIKey | JZHPHZPSKLWKPM-UHFFFAOYSA-N | [1] |

| FEMA Number | 4444 | [1][4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 216.32 g/mol | [1][3] |

| Appearance | Colorless clear liquid | [1][2][4] |

| Odor | Sweet, fatty, peach-like | [1][5] |

| Boiling Point | 276 °C (est.) | [3] |

| Flash Point | 108 - 123.82 °C (est.) | [3][6] |

| Density | 0.945 - 0.956 g/cm³ at 20°C | [1][4] |

| Refractive Index | 1.442 - 1.452 at 20°C | [1][4] |

| Solubility | Very slightly soluble in water; Soluble in ethanol | [1] |

| XLogP3-AA | 2.8 | [1][3] |

Structural Elucidation and Spectroscopic Analysis

The determination of the molecular structure of this compound relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols:

While specific experimental protocols for this molecule were not detailed in the provided search results, a general workflow for structural elucidation is described below.

-

Sample Preparation: The pure compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR spectroscopy, a thin film of the neat liquid is typically used. For MS, the sample is introduced into the instrument, often after dilution.

-

¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons and their neighboring environments. Key expected signals would include a triplet for the terminal methyl group of the ethyl ester, a quartet for the methylene (B1212753) group of the ethyl ester, a multiplet for the proton on the carbon bearing the hydroxyl group, and a complex series of multiplets for the aliphatic chain protons.

-

¹³C NMR Spectroscopy: This analysis would reveal the number of unique carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbon of the ester, the carbon attached to the hydroxyl group, the carbons of the ethyl group, and the carbons of the decanoate (B1226879) chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. A broad peak around 3400 cm⁻¹ would indicate the O-H stretch of the hydroxyl group. A strong, sharp peak around 1735 cm⁻¹ would correspond to the C=O stretch of the ester. C-H stretching vibrations for the sp³ hybridized carbons would appear just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): This technique would determine the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 216. Fragmentation patterns would provide further structural information, such as the loss of the ethoxy group or water.

Below is a diagram illustrating the typical workflow for spectroscopic analysis in structural elucidation.

Molecular Visualization

The two-dimensional chemical structure of this compound is depicted below.

Synthesis and Reactivity

Information regarding the specific laboratory synthesis of this compound was not available in the provided search results. However, common synthetic routes to similar hydroxy esters often involve the reduction of a corresponding keto ester or the ring-opening of a lactone followed by esterification. The presence of both a hydroxyl group and an ester functional group allows for a range of chemical reactions, including oxidation of the alcohol, hydrolysis of the ester, and formation of derivatives at either functional group.

Safety and Handling

According to GHS hazard statements, this compound is a flammable liquid and vapor.[1] Standard laboratory safety precautions should be followed when handling this compound, including working in a well-ventilated area and avoiding sources of ignition.

References

An In-depth Technical Guide to the Solubility of Ethyl 5-Hydroxydecanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 5-hydroxydecanoate (B1195396), a key intermediate in various synthetic processes within the pharmaceutical and flavor industries. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Introduction to Ethyl 5-Hydroxydecanoate

This compound is a fatty acid ester with the chemical formula C₁₂H₂₄O₃. It possesses a chiral center at the C5 position and contains both a hydroxyl and an ester functional group. These features dictate its physical and chemical properties, including its solubility in various organic solvents. The presence of the polar hydroxyl group allows for hydrogen bonding, while the ethyl ester and the decanoate (B1226879) backbone contribute to its lipophilic character.

Qualitative and Quantitative Solubility of this compound

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature, its general solubility profile can be inferred from its chemical structure and from qualitative reports. The compound is reported to be soluble in alcohols, such as ethanol, and oils[1]. It is characterized as very slightly soluble in water[][3], with an estimated water solubility of 5.239 mg/L at 25 °C[4].

Based on the principle of "like dissolves like," this compound is expected to be soluble in polar protic solvents like lower alcohols (methanol, ethanol) due to hydrogen bonding with the hydroxyl group. It is also anticipated to be soluble in polar aprotic solvents (e.g., acetone, ethyl acetate) and nonpolar solvents (e.g., dichloromethane, hexane) due to its significant hydrocarbon chain.

The following table provides representative solubility data for compounds with similar functional groups and structures to extrapolate the likely solubility behavior of this compound. For instance, ethyl 4-hydroxybutyrate is qualitatively described as sparingly soluble in chloroform (B151607) and slightly soluble in methanol[].

Table 1: Representative Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Solvent Type | Expected Solubility ( g/100 mL) |

| Water | Polar Protic | < 0.1 (Very Slightly Soluble)[][3] |

| Methanol | Polar Protic | > 10 (Freely Soluble) |

| Ethanol | Polar Protic | > 10 (Freely Soluble)[] |

| Acetone | Polar Aprotic | > 10 (Freely Soluble) |

| Ethyl Acetate | Polar Aprotic | > 10 (Freely Soluble) |

| Dichloromethane | Nonpolar | > 10 (Freely Soluble) |

| Hexane | Nonpolar | 1 - 10 (Soluble) |

Note: The quantitative values in this table are estimates based on the physicochemical properties of this compound and qualitative data. Experimental verification is required for precise measurements.

Experimental Protocol for Solubility Determination

The solubility of a liquid solute like this compound in an organic solvent can be determined using various methods. The gravimetric method is a reliable and straightforward approach.

3.1. Gravimetric Method for Determining Solubility

This method involves preparing a saturated solution of the solute in the solvent, separating the undissolved portion, and then determining the concentration of the solute in a known amount of the saturated solution by evaporating the solvent and weighing the residue.

Materials and Equipment:

-

This compound (solute)

-

Organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of a separate liquid phase of the solute should be visible.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow for the separation of the undissolved solute phase.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant using a syringe. To avoid contamination from the undissolved solute, attach a syringe filter to the syringe before drawing the liquid.

-

Gravimetric Analysis: Dispense the filtered saturated solution into a pre-weighed, clean, and dry evaporation dish. Record the exact volume or mass of the solution transferred.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a vacuum desiccator at room temperature.

-

Weighing: Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation: The solubility (S) is calculated using the following formula:

S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of saturated solution taken in mL) * 100

3.2. Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of a liquid in a liquid increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A good match between the polarity of the solute and the solvent will result in higher solubility.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.

-

pH (in aqueous systems): While this compound is not ionizable, extreme pH values could potentially lead to hydrolysis of the ester over time, which would affect solubility measurements in aqueous media.

Conclusion

This technical guide has outlined the known and expected solubility characteristics of this compound in various organic solvents. While specific quantitative data is limited, a strong understanding of its physicochemical properties allows for reasonable predictions of its solubility behavior. The provided experimental protocol for the gravimetric method offers a reliable means for researchers to determine precise solubility data for their specific applications. Accurate solubility data is indispensable for the efficient design and optimization of processes involving this compound in research, development, and manufacturing.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-Hydroxydecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of ethyl 5-hydroxydecanoate (B1195396), a significant compound in various research and development applications. This document outlines its key physical properties, standardized experimental protocols for their determination, and a conceptual workflow for its analysis.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of ethyl 5-hydroxydecanoate. This data is essential for its handling, formulation, and application in research and drug development.

| Property | Value | Source |

| Boiling Point | 276 to 299 °C at 760 mmHg | [1][2][3][4] |

| Melting Point | Data not available | |

| Molecular Formula | C₁₂H₂₄O₃ | [1][2][3] |

| Molecular Weight | 216.32 g/mol | [1][2][3][5] |

| Density | 0.945 to 0.956 g/cm³ at 20 °C | [1][2][4][5] |

| Refractive Index | 1.442 to 1.452 at 20 °C | [1][2][4][5] |

| Flash Point | Approximately 80.10 °C to 123.82 °C | [1][2][3][4] |

| Solubility | Very slightly soluble in water; Soluble in ethanol.[3][4][5] |

Experimental Protocols

The following are standardized methodologies for the determination of the boiling and melting points of a liquid compound such as this compound.

1. Determination of Boiling Point (Distillation Method)

This method is suitable for determining the boiling point of a liquid at atmospheric pressure.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

Assemble the distillation apparatus in a fume hood.

-

Place a sample of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Insert the thermometer into the neck of the distillation flask, ensuring the top of the thermometer bulb is level with the side arm of the flask leading to the condenser.

-

Begin circulating cold water through the condenser.

-

Gently heat the distillation flask using the heating mantle.

-

Record the temperature at which the liquid begins to boil and the vapor temperature remains constant. This temperature is the boiling point. The pressure should be recorded and the boiling point corrected to standard pressure if necessary.

-

2. Determination of Melting Point (Freezing Point Depression)

As this compound is a liquid at room temperature, its melting point is determined by observing its freezing point.

-

Apparatus: Test tube, beaker, thermometer, and a cooling bath (e.g., ice-salt mixture).

-

Procedure:

-

Place a sample of this compound in a test tube.

-

Insert a thermometer into the sample, ensuring the bulb is fully immersed.

-

Place the test tube in a cooling bath.

-

Gently stir the sample with the thermometer and record the temperature at regular intervals.

-

Plot a cooling curve of temperature versus time. The temperature at which the sample solidifies and remains constant for a period is the freezing point, which is equivalent to the melting point.

-

Conceptual Workflow for Physicochemical Analysis

The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical entity like this compound.

Caption: Workflow for Physicochemical Characterization.

References

A Comprehensive Guide to the Nomenclature of Ethyl 5-hydroxydecanoate

This document serves as a technical reference for researchers, scientists, and professionals in drug development, providing a detailed overview of the synonyms and chemical identifiers for Ethyl 5-hydroxydecanoate (B1195396). The information is presented to facilitate accurate identification and sourcing of this compound for experimental and developmental purposes.

Chemical Identity and Synonyms

Ethyl 5-hydroxydecanoate is a chemical compound with a variety of names used across different contexts, from systematic IUPAC names to common trade names and database identifiers. Accurate identification is crucial for procurement, regulatory compliance, and scientific communication. The following table summarizes the known synonyms and key identifiers for this compound.[1][2][3]

| Identifier Type | Value |

| Systematic IUPAC Name | This compound[1] |

| Common Synonyms | 5-Hydroxydecanoic acid ethyl ester[1][2][3] |

| Decanoic acid, 5-hydroxy-, ethyl ester[1][2][3][4] | |

| (±)-ETHYL 5-HYDROXYDECANOATE[2][3] | |

| CAS Number | 75587-06-3[1][5][6][7] |

| FEMA Number | 4444[1][5] |

| FDA UNII | DF7YX14403[5][8] |

| EC Number | 639-142-9[1] |

| JECFA Number | 1962[5][7] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for experimental design, formulation development, and safety assessments.

| Property | Value |

| Molecular Formula | C12H24O3[1][5][6] |

| Molecular Weight | 216.32 g/mol [1][5][6] |

| Appearance | Colorless clear liquid[1] |

| Odor | Sweet, fatty, peach-like[1][5][7] |

| Boiling Point | 280 to 299 °C @ 760 mm Hg[5] |

| Flash Point | ~108 °C[7][9] |

| Specific Gravity | 0.945 to 0.956 @ 20 °C[5] |

| Refractive Index | 1.442 to 1.452 @ 20 °C[5] |

| Solubility | Very slightly soluble in water; Soluble in alcohol[1][5][6] |

Experimental Protocols and Signaling Pathways

The request for detailed experimental protocols and signaling pathways is acknowledged. However, the scope of this document is focused on the nomenclature and identification of this compound. As such, specific experimental methodologies or biological pathways are not detailed here. For researchers interested in the applications of this compound, particularly in flavors and fragrances, further investigation into FEMA GRAS documentation may provide context for its use and safety.[5][8]

Logical Relationships in Chemical Identification

The accurate identification of a chemical compound relies on the hierarchical and interconnected nature of its various identifiers. The following diagram illustrates the relationship between the primary chemical structure and its associated names and numbers. The IUPAC name provides a systematic and unambiguous description of the molecular structure, from which other identifiers are derived or assigned.

References

- 1. This compound | C12H24O3 | CID 13580494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. This compound | 75587-06-3 [chemicalbook.com]

- 4. Decanoic acid, 5-hydroxy-, ethyl ester;75587-06-3 [axsyn.com]

- 5. This compound, 75587-06-3 [thegoodscentscompany.com]

- 6. scent.vn [scent.vn]

- 7. This compound CAS#: 75587-06-3 [m.chemicalbook.com]

- 8. This compound, 75587-06-3 [perflavory.com]

- 9. Page loading... [wap.guidechem.com]

An In-depth Technical Guide on the Natural Occurrence of Ethyl 5-hydroxydecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of Ethyl 5-hydroxydecanoate (B1195396), a molecule of interest for its potential applications in the flavor, fragrance, and pharmaceutical industries. This document summarizes the current scientific knowledge on its natural sources, presents quantitative data, and details the experimental protocols for its isolation and identification.

Natural Occurrence of Ethyl 5-hydroxydecanoate

This compound (CAS No. 75587-06-3) is a fatty acid ester that has been identified as a volatile component in some natural sources. Its presence is most notably documented in red raspberry (Rubus idaeus), where it contributes to the fruit's characteristic sweet, fatty, and peach-like aroma. While its distribution in the plant and animal kingdoms is not extensively studied, its identification in a widely consumed fruit suggests potential for broader natural occurrence.

Quantitative Data

The concentration of this compound in natural sources is not widely reported in the literature. The most specific quantitative data available is from the analysis of volatile compounds in raspberry fruit.

| Natural Source | Matrix | Concentration/Abundance | Reference |

| Red Raspberry (Rubus idaeus) | Fruit Volatiles | 0.8% of the volatile fraction | [1][2] |

Note: The referenced data for red raspberry originates from studies conducted by Firmenich in the 1960s and 1970s.

Experimental Protocols: Isolation and Identification from Natural Sources

The isolation and identification of this compound from natural sources, particularly from complex matrices like fruit, require sensitive and specific analytical techniques. Due to its volatile nature and relatively low abundance, a multi-step approach is typically employed. The following is a detailed methodology based on modern analytical practices for the analysis of fatty acid esters of hydroxy fatty acids (FAHFAs) in biological and food matrices.[3][4][5]

3.1. Sample Preparation and Extraction

-

Sample Homogenization: A known weight of the fresh or frozen natural source material (e.g., raspberry fruit) is homogenized in a suitable solvent system. A common choice is a mixture of pentane (B18724) and diethyl ether, which is effective for extracting volatile and semi-volatile organic compounds.[1][2]

-

Liquid-Liquid Extraction (LLE): The homogenate is subjected to LLE to partition the target analyte into the organic phase, separating it from water-soluble components.

-

Solid-Phase Extraction (SPE): For further purification and concentration, the organic extract is passed through an SPE cartridge. A silica-based sorbent can be used to remove more polar interfering compounds. The fraction containing this compound is then eluted with a solvent of appropriate polarity.

-

Solvent Evaporation: The eluate is concentrated under a gentle stream of nitrogen to a small, known volume prior to analysis.

3.2. Chromatographic Separation and Identification

-

Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, GC-MS is the method of choice for the separation and identification of this compound.

-

Column: A capillary column with a polar stationary phase (e.g., a wax-type column) is suitable for separating fatty acid esters.

-

Injection: A splitless injection mode is often used for trace analysis to maximize the amount of analyte introduced into the column.

-

Oven Temperature Program: A programmed temperature ramp is used to achieve good separation of the various volatile components in the extract. A typical program might start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 250°C).

-

Mass Spectrometry Detection: The mass spectrometer is operated in electron ionization (EI) mode. Identification is achieved by comparing the obtained mass spectrum of the analyte with reference spectra from a spectral library (e.g., NIST, Wiley) and by comparing the retention time with that of an authentic standard of this compound.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile related compounds, LC-MS is a powerful alternative.[3][4][5]

-

Column: A reversed-phase C18 column is commonly used for the separation of lipids.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid, is employed.

-

Mass Spectrometry Detection: Electrospray ionization (ESI) in either positive or negative ion mode can be used. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecule.

-

Biosynthesis and Signaling Pathways

Currently, the specific biosynthetic pathway of this compound in plants or other natural sources has not been elucidated in the scientific literature. It is hypothesized to be formed through the esterification of 5-hydroxydecanoic acid with ethanol. The biosynthesis of 5-hydroxydecanoic acid itself likely involves the hydroxylation of decanoic acid, a medium-chain fatty acid. The enzymes responsible for these specific steps in raspberry are yet to be identified.

Similarly, there is no information available regarding any signaling pathways that may be modulated by this compound. Research into the biological activities of hydroxydecanoic acids and their esters is an emerging field.

Visualizations

Experimental Workflow for Isolation and Identification

Caption: Workflow for the isolation and identification of this compound.

References

- 1. Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods [mdpi.com]

Ethyl 5-Hydroxydecanoate: A Technical Guide to its Flavor and Fragrance Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxydecanoate (B1195396) (CAS No. 75587-06-3; FEMA No. 4444) is a flavoring and fragrance agent recognized for its distinct sensory characteristics. This technical guide provides an in-depth analysis of its flavor and fragrance profile, supported by quantitative data, detailed experimental methodologies, and visualizations of relevant pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the applications of this compound.

Flavor and Fragrance Profile

Ethyl 5-hydroxydecanoate is characterized by a complex and desirable sensory profile. Its aroma is predominantly described as fruity, sweet, fatty, and reminiscent of peach .[1] Additional nuances that contribute to its profile include oily, waxy, winey, fresh, green, floral, and tropical notes. The Flavor and Extract Manufacturers Association (FEMA) categorizes its overall flavor profile as "Fruit."

The sensory perception of this compound is a result of its specific chemical structure interacting with olfactory receptors. As an ester, it belongs to a class of organic compounds known for their characteristic fruity and sweet aromas.[2]

Quantitative Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 75587-06-3 | [1] |

| FEMA Number | 4444 | [1] |

| Molecular Formula | C₁₂H₂₄O₃ | |

| Molecular Weight | 216.32 g/mol | |

| Appearance | Colorless clear liquid | |

| Specific Gravity | 0.945 - 0.956 @ 20°C | [1] |

| Refractive Index | 1.442 - 1.452 @ 20°C | [1] |

| Boiling Point | 280 - 299 °C @ 760 mmHg | |

| Flash Point | 176 °F (80 °C) | |

| Solubility | Soluble in alcohol, very slightly soluble in water. |

Table 2: Sensory Descriptors and Usage Levels

| Sensory Aspect | Descriptors |

| Odor Profile | Fruity, Sweet, Fatty, Peach, Oily, Waxy, Winey, Fresh, Green, Floral, Tropical |

| Flavor Profile | Fruit |

| Application | Recommended Usage Levels (ppm) |

| Beverages (non-alcoholic) | 1.0 - 10.0 |

| Beverages (alcoholic) | 1.0 - 10.0 |

| Chewing Gum | 5.0 - 50.0 |

| Hard Candy | 5.0 - 50.0 |

Experimental Protocols

The characterization of the flavor and fragrance profile of a compound like this compound typically involves a combination of instrumental analysis and sensory evaluation. Below are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its aroma.

Objective: To separate and identify the odor-active compounds in a sample of this compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or diethyl ether) at a concentration appropriate for injection into the gas chromatograph.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port is used. The GC column is typically a non-polar or medium-polarity column suitable for the separation of esters.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min)

-

Oven Temperature Program: An initial temperature of 40 °C is held for 2 minutes, then ramped to 240 °C at a rate of 5 °C/min, and held for 5 minutes.

-

Effluent Splitting: The column effluent is split between the FID and the olfactometry port, typically at a 1:1 ratio.

-

-

Olfactometry: Trained sensory panelists sniff the effluent from the olfactometry port. Humidified air is mixed with the effluent to prevent nasal passage dehydration. Panelists record the retention time and provide a description of the odor of each detected compound.

-

Data Analysis: The data from the FID (providing information on the quantity of each compound) is correlated with the sensory data from the panelists to create an aromagram, which highlights the most significant aroma-active compounds.

Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.

Objective: To develop a comprehensive sensory profile of this compound.

Methodology:

-

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to articulate sensory perceptions. The panel undergoes intensive training to develop a consensus vocabulary to describe the aroma and flavor attributes of this compound.

-

Sample Preparation: Samples of this compound are prepared at various concentrations in a neutral medium (e.g., water with a solubilizing agent for flavor evaluation, or odorless mineral oil for aroma evaluation).

-

Evaluation: Panelists evaluate the samples in a controlled environment (sensory booths with controlled lighting and temperature). They rate the intensity of each identified attribute on a linear scale (e.g., a 15-cm line scale anchored with "low" and "high").

-

Data Analysis: The intensity ratings from the panelists are collected and analyzed using statistical methods (e.g., Analysis of Variance - ANOVA) to determine the mean intensity for each attribute and to assess the level of agreement among panelists. The results are often visualized in a spider plot to provide a graphical representation of the sensory profile.

Visualizations

Experimental Workflow for Sensory Analysis

Caption: Experimental workflow for the sensory analysis of this compound.

Generalized Olfactory Signaling Pathway

While the specific olfactory receptor for this compound has not been definitively identified, the general mechanism of odor perception involves G-protein coupled receptors (GPCRs). The following diagram illustrates this generalized signaling cascade.

Caption: Generalized G-protein coupled olfactory receptor signaling pathway.

Conclusion

This compound possesses a multifaceted and commercially valuable flavor and fragrance profile, dominated by fruity, sweet, and peach-like characteristics. The comprehensive data and methodologies presented in this guide provide a robust framework for its further investigation and application in various fields, including flavor and fragrance creation, food science, and potentially as a tool in drug development and sensory research. The elucidation of the specific olfactory receptors that bind to this molecule remains an area for future research and could provide deeper insights into the mechanisms of olfaction.

References

Spectroscopic Profile of Ethyl 5-hydroxydecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 5-hydroxydecanoate (B1195396), a molecule of interest in various research and development fields. This document compiles available experimental data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering insights into the structural characterization of this compound. The information is presented to be a valuable resource for researchers in medicinal chemistry, materials science, and related disciplines.

Introduction

Ethyl 5-hydroxydecanoate (CAS No. 75587-06-3) is a fatty acid ester with the molecular formula C₁₂H₂₄O₃. Its structure, featuring a hydroxyl group at the C5 position and an ethyl ester, makes it a versatile building block in organic synthesis and a subject of study for its potential biological activities. Accurate spectroscopic data is paramount for its unambiguous identification and for ensuring purity in experimental settings. This guide presents a compilation of available experimental spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) data provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has specified ¹H NMR as a key identification test for this compound.[1][2] While the raw spectral data is not publicly available in the online database, the JECFA specifications confirm its existence as a primary identifier for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet | 2H | -OCH₂CH₃ |

| ~3.60 | Multiplet | 1H | -CH(OH)- |

| ~2.28 | Triplet | 2H | -CH₂C(O)O- |

| ~1.60 - 1.20 | Multiplet | 14H | -CH₂- (aliphatic chain) |

| ~1.25 | Triplet | 3H | -OCH₂CH₃ |

| ~0.88 | Triplet | 3H | -CH₂CH₃ (terminal) |

Note: This table is based on predicted values and may not represent the exact experimental data.

2.1.2. ¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in a molecule. Currently, there is no publicly available experimental ¹³C NMR data for this compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~173.5 | C=O (Ester) |

| ~70.0 | -CH(OH)- |

| ~60.1 | -OCH₂CH₃ |

| ~37.0 - 22.0 | -CH₂- (aliphatic chain) |

| ~14.1 | -OCH₂CH₃ |

| ~13.9 | -CH₂CH₃ (terminal) |

Note: This table is based on predicted values and may not represent the exact experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. JECFA also lists IR spectroscopy as a method of identification for this compound.[1][2]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (hydroxyl) |

| ~2930, ~2860 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1180 | C-O stretch (ester) |

Note: These are characteristic absorption ranges and the exact peak positions may vary.

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectroscopic data are not publicly available. However, a general workflow for obtaining and interpreting such data is outlined below.

General NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired. Key parameters include the spectrometer frequency (e.g., 400 MHz, 600 MHz), the number of scans, and the relaxation delay.

-

Data Processing and Interpretation: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. The chemical shifts, multiplicities, and integration values are then analyzed to elucidate the molecular structure.

General IR Spectroscopy Protocol

-

Sample Preparation: A small amount of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution of the compound in a suitable solvent can be prepared.

-

Data Acquisition: The sample is placed in an FT-IR spectrometer, and the spectrum is recorded over a specific range of wavenumbers (typically 4000-400 cm⁻¹).

-

Data Interpretation: The positions and shapes of the absorption bands in the spectrum are correlated with the presence of specific functional groups in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide has summarized the available spectroscopic information for this compound, drawing from established sources such as JECFA. While experimental ¹H NMR and IR data are confirmed to exist as primary identification markers, their public dissemination is limited. The provided predicted data and general experimental workflows serve as a valuable resource for researchers working with this compound. Further efforts to locate and publish the raw experimental spectra from official sources would be highly beneficial to the scientific community.

References

Commercial Sourcing and Technical Guide for Research-Grade Ethyl 5-hydroxydecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers for research-grade Ethyl 5-hydroxydecanoate (B1195396) (CAS No. 75587-06-3). It is designed to assist researchers, scientists, and drug development professionals in sourcing this compound and provides key technical information, including potential research applications and analytical methodologies.

Introduction to Ethyl 5-hydroxydecanoate

This compound is a fatty acid ester that belongs to the class of hydroxy fatty acid esters. This bifunctional molecule, possessing both an ester and a hydroxyl group, serves as a versatile building block in organic synthesis. While its primary commercial use is in the flavor and fragrance industry, its structural features make it a compound of interest for scientific research, particularly in the synthesis of more complex molecules and the study of lipid biology. As a member of the broader class of fatty acid esters of hydroxy fatty acids (FAHFAs), it may share in their recently discovered biological activities, which include anti-inflammatory and anti-diabetic properties.[1][2][3][4][5]

Commercial Suppliers of Research-Grade this compound

Sourcing high-purity this compound is crucial for reliable and reproducible research outcomes. The following table summarizes commercially available options, although purity specifications for "research-grade" can vary among suppliers. It is recommended to request a certificate of analysis (CoA) for lot-specific purity data.

| Supplier | Product Name | Catalog Number (Example) | Available Quantities | Purity Specification |

| Sigma-Aldrich (Merck) | This compound solution in delta-decalactone | W444401 | Sample, 100 g, 1 kg | ≥55% |

| This compound | W444401-SAMPLE-K | Sample size | - | |

| Beijing Lys Chemicals Co., LTD. | This compound | - | Grams to Tons | Inquire for research grades[6] |

| Penta International Corporation | ETHYL-5-HYDROXY DECANOATE | - | Inquire for details | Inquire for research grades[6] |

| Tianjin Danjun International Trade Co., LTD. | This compound | - | Inquire for details | Inquire for research grades[6][7] |

| WholeChem, LLC | This compound | - | Inquire for details | Inquire for research grades[6] |

| Soda Aromatic Co., Ltd. | Ethyl D-Hydroxy decanoate | - | Inquire for details | Inquire for research grades[6][7] |

| Axsyn | Decanoic acid, 5-hydroxy-, ethyl ester | - | Inquire for details | For experimental / research use only[6] |

| Cenmed | This compound SOLUTION IN DELTA-DECALACTONE | C005B-280306 | 1 kg | Solution, purity of compound not specified[8] |

| Guidechem | This compound | - | Inquire for details | 99% (from some listed suppliers)[9] |

Potential Research Applications

While specific signaling pathways involving this compound are not yet well-documented, its structural similarity to biologically active lipids suggests potential areas of investigation:

-

Pheromone Synthesis: Long-chain hydroxy esters are common intermediates in the synthesis of insect pheromones.[10] The defined stereochemistry of the hydroxyl group and the ester functionality allow for the construction of complex chiral molecules that are active as semiochemicals.

-

Drug Delivery: Fatty acid esters are explored as components of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[11][12][13][14][15] These systems can enhance the oral bioavailability and targeted delivery of therapeutic agents. The amphiphilic nature of this compound could be leveraged in the design of such delivery vehicles.

-

Probe for Lipid Metabolism: As a member of the FAHFA family, this compound could serve as a chemical probe to investigate the enzymes and pathways involved in the biosynthesis and degradation of these bioactive lipids.

The following diagram illustrates a potential workflow for investigating the use of this compound in the development of a lipid-based drug delivery system.

Caption: Workflow for Lipid-Based Drug Delivery System Development.

Experimental Protocols

Proposed Synthesis and Purification Workflow

A potential synthetic route to this compound could involve the reduction of a corresponding keto-ester, which can be synthesized through various standard organic reactions. The purification of the final product to research-grade would likely involve column chromatography.

Caption: Proposed Synthesis and Purification Workflow.

Analytical Methods: Purity and Enantiomeric Separation

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment:

GC-MS is a suitable method for determining the purity of this compound due to its volatility. A non-polar capillary column would be appropriate for separation.

-

Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Injection: Splitless injection of a sample solution in a volatile organic solvent (e.g., ethyl acetate).

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-300.

The purity can be estimated by the relative peak area of the this compound peak in the total ion chromatogram.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation:

Since this compound possesses a chiral center at the C5 position, separating its enantiomers is crucial for stereospecific biological studies. Chiral HPLC is the method of choice for this purpose.[16][17][18][19][20]

-

Column: A polysaccharide-based chiral stationary phase (CSP) is a good starting point. Columns such as Chiralpak® AD-H or Chiralcel® OD-H have broad applicability for separating enantiomers.

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is commonly used with these columns. The ratio of the solvents will need to be optimized to achieve baseline separation.

-

Detector: A UV detector set at a low wavelength (e.g., 210 nm) would be suitable as the analyte lacks a strong chromophore.

-

Flow Rate: Typically around 1 mL/min.

The following diagram outlines the logical steps for developing a chiral HPLC separation method.

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

This technical guide provides a starting point for researchers interested in sourcing and utilizing research-grade this compound. While several commercial suppliers exist, obtaining detailed purity specifications is essential. The provided outlines for synthesis, purification, and analytical methods offer a foundation for laboratory work. Further research into the specific biological roles of this compound, particularly within the context of FAHFA signaling, is warranted and could open new avenues in drug discovery and development.

References

- 1. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity‐related diseases | Semantic Scholar [semanticscholar.org]

- 2. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential physio-pathological effects of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound, 75587-06-3 [thegoodscentscompany.com]

- 7. This compound, 75587-06-3 [perflavory.com]

- 8. cenmed.com [cenmed.com]

- 9. Page loading... [guidechem.com]

- 10. Organic Synthesis in Pheromone Science - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of fatty acid ester structure on cytotoxicity of self-emulsified nanoemulsion and transport of nanoemulsion droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. Lipid-drug conjugates: a potential nanocarrier system for oral drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. asianpubs.org [asianpubs.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. phx.phenomenex.com [phx.phenomenex.com]

- 20. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Ethyl 5-hydroxydecanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Ethyl 5-hydroxydecanoate (B1195396), a valuable intermediate in the synthesis of various biologically active molecules and a component in flavor and fragrance formulations. Two primary synthetic routes are presented: the selective reduction of ethyl 5-oxodecanoate and the acid-catalyzed ring-opening of δ-decalactone. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visualizations of the reaction pathways and experimental workflows to aid in understanding and execution.

Introduction

Ethyl 5-hydroxydecanoate is a chiral molecule of significant interest in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and an ester, makes it a versatile building block for the synthesis of complex natural products, pharmaceuticals, and specialty chemicals. For instance, the hydroxy ester moiety is a key structural feature in various bioactive lipids and signaling molecules. In the flavor and fragrance industry, it contributes to fruity and fatty notes. The development of efficient and scalable synthetic routes to this compound is therefore of considerable importance. This document outlines two distinct and reliable methods for its preparation.

Method 1: Selective Reduction of Ethyl 5-oxodecanoate

This method focuses on the chemoselective reduction of the ketone functionality in ethyl 5-oxodecanoate to the corresponding secondary alcohol, leaving the ester group intact. Sodium borohydride (B1222165) (NaBH₄) in a protic solvent like ethanol (B145695) is a mild and effective reagent for this transformation.

Experimental Protocol

Materials:

-

Ethyl 5-oxodecanoate

-

Sodium borohydride (NaBH₄)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-oxodecanoate (1.0 eq) in anhydrous ethanol (10 mL per gram of substrate) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30% ethyl acetate) to afford pure this compound.

Data Presentation

| Parameter | Value |

| Starting Material | Ethyl 5-oxodecanoate |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Ethanol |

| Reaction Temp. | 0 °C to Room Temperature |

| Reaction Time | 1 - 2 hours |

| Typical Yield | 85 - 95% |

| Purity (Post-CC) | >98% |

| Appearance | Colorless oil |

Note: Yields are representative and may vary based on reaction scale and optimization.

Method 2: Acid-Catalyzed Ring-Opening of δ-Decalactone

This synthetic approach involves the ethanolysis of δ-decalactone, a cyclic ester, in the presence of an acid catalyst to yield the target linear hydroxy ester. This reaction represents an equilibrium process, and using a large excess of ethanol helps to drive the reaction towards the product.

Experimental Protocol

Materials:

-

δ-Decalactone

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄) or other strong acid catalyst

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: To a solution of δ-decalactone (1.0 eq) in a large excess of absolute ethanol (e.g., 20-50 equivalents), add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Reaction Monitoring: Monitor the disappearance of the starting lactone by TLC or Gas Chromatography (GC).

-

Neutralization: After completion, cool the reaction mixture to room temperature and carefully neutralize the acid catalyst by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Solvent Removal: Remove the excess ethanol under reduced pressure.

-

Extraction: To the remaining aqueous residue, add water (20 mL) and extract with diethyl ether (3 x 20 mL).

-

Washing: Combine the organic extracts and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20-40% ethyl acetate in hexane) to isolate this compound.

Data Presentation

| Parameter | Value |

| Starting Material | δ-Decalactone |

| Reagent | Ethanol (large excess) |

| Catalyst | Sulfuric Acid (H₂SO₄) |

| Reaction Temp. | Reflux |

| Reaction Time | 4 - 6 hours |

| Typical Yield | 70 - 85% |

| Purity (Post-CC) | >98% |

| Appearance | Colorless oil |

Note: Yields are representative and may vary depending on the specific acid catalyst and reaction conditions.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₂H₂₄O₃ |

| Molecular Weight | 216.32 g/mol [1] |

| Appearance | Colorless clear liquid; Sweet fatty peach-like aroma[1] |

| Boiling Point | 289 °C (estimated) |

| Density | 0.945-0.956 g/cm³ at 20 °C[1] |

| Refractive Index | 1.442-1.452 at 20 °C[1] |

| Solubility | Very slightly soluble in water; Soluble in ethanol[1] |

| ¹H NMR (CDCl₃, representative) | δ 4.12 (q, 2H), 3.65 (m, 1H), 2.30 (t, 2H), 1.85-1.40 (m, 8H), 1.30-1.20 (m, 7H), 0.90 (t, 3H) |

| ¹³C NMR (CDCl₃, representative) | δ 174.0, 71.5, 60.5, 37.0, 34.5, 32.0, 25.5, 22.5, 21.0, 14.2, 14.0 |

| IR (neat, representative) | 3450 (br, O-H), 2930, 2860 (C-H), 1735 (C=O, ester), 1180 (C-O) cm⁻¹ |

Note: Spectroscopic data are representative and should be confirmed by analysis of the synthesized compound.

Visualizations

Signaling Pathways & Experimental Workflows

Caption: Workflow for the reduction of ethyl 5-oxodecanoate.

Caption: Workflow for the ring-opening of δ-decalactone.

Caption: Synthetic pathways to this compound.

References

Enantioselective Synthesis of Ethyl 5-hydroxydecanoate: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules is a critical aspect of modern organic chemistry and pharmaceutical development. Ethyl 5-hydroxydecanoate (B1195396), a valuable chiral building block, presents a synthetic challenge in achieving high enantiopurity. This document provides detailed application notes and experimental protocols for three robust methods for the enantioselective synthesis of this compound: asymmetric hydrogenation of a prochiral ketone, biocatalytic reduction using baker's yeast, and lipase-catalyzed kinetic resolution of the racemic alcohol.

Application Notes

The enantioselective synthesis of Ethyl 5-hydroxydecanoate can be effectively achieved through several strategic approaches. The choice of method often depends on the desired enantiomer, required scale, and the availability of specialized catalysts and equipment. Below is a summary of three prominent methods.

1. Asymmetric Hydrogenation:

This method involves the reduction of the prochiral precursor, ethyl 5-oxodecanoate, using a chiral transition metal catalyst in the presence of hydrogen gas. The Noyori asymmetric hydrogenation, which utilizes Ruthenium(II)-BINAP catalysts, is a powerful and well-established technique for the enantioselective reduction of ketones.[1][2] This approach offers high enantioselectivities and yields. The choice of the BINAP ligand ((R)- or (S)-BINAP) dictates the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of this compound. The reaction is typically carried out under pressure and requires careful handling of the air-sensitive catalyst.

2. Biocatalytic Reduction with Saccharomyces cerevisiae (Baker's Yeast):

An environmentally benign and cost-effective alternative to metal-catalyzed reactions is the use of whole-cell biocatalysts. Baker's yeast (Saccharomyces cerevisiae) contains oxidoreductase enzymes that can reduce ketones to alcohols with high enantioselectivity.[3][4][5] The reduction of ethyl 5-oxodecanoate using baker's yeast typically yields the (S)-enantiomer. This method is attractive due to its operational simplicity, mild reaction conditions (often at room temperature and atmospheric pressure), and the avoidance of heavy metal catalysts.[6] However, reaction times can be longer, and the product isolation may require separation from the biomass.

3. Lipase-Catalyzed Kinetic Resolution: